molecular formula C16H34O9 B078325 Octaethylene glycol CAS No. 12034-81-0

Octaethylene glycol

Cat. No.: B078325
CAS No.: 12034-81-0
M. Wt: 370.44 g/mol
InChI Key: GLZWNFNQMJAZGY-UHFFFAOYSA-N
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Description

Octaethylene glycol (CAS 5117-19-1) is a polyethylene glycol (PEG) derivative with the molecular formula C₁₆H₃₄O₉ and a molecular weight of 370.44 g/mol . It is characterized by a linear chain of eight ethylene glycol units terminated by hydroxyl groups.

Key properties include:

  • Density: 1.130 g/cm³
  • Melting Point: 22°C
  • Boiling Point: 471.5°C (at 760 mmHg)
  • Applications: Used in drug delivery systems, nanotechnology, polymer synthesis, and as a surfactant or solubilizing agent in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Octaethylene glycol typically involves the reaction of phenol with oxygen in the presence of suitable catalysts. This catalytic oxidation process results in the formation of the desired polyether compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler polyether alcohols.

    Substitution: Tosylates, mesylates.

Scientific Research Applications

Surfactants

Role in Surfactant Formulation
Octaethylene glycol is primarily utilized in formulating non-ionic surfactants, which are crucial in various cleaning products. These surfactants lower surface tension, enhancing the effectiveness of detergents and cleaning agents. For instance, OEG derivatives such as this compound monododecyl ether (C12E8) are employed in household and industrial cleaners due to their excellent emulsifying properties .

Case Study: Effectiveness in Cleaning Products
Research has shown that formulations containing OEG-based surfactants demonstrate superior cleaning performance compared to traditional anionic surfactants. A study highlighted that C12E8 significantly improved the removal of oily stains from fabrics, indicating its potential for enhanced cleaning efficacy .

Cosmetic Formulations

Moisture Retention Properties
In the cosmetic industry, this compound serves as a humectant in lotions and creams, aiding in moisture retention and skin hydration. Its ability to attract water molecules makes it a valuable ingredient in personal care products .

Data Table: Cosmetic Products Containing OEG

Product TypeFunctionalityExample Ingredients
MoisturizersHumectantThis compound
CreamsEmulsifierC12E8
CleansersSurfactantC10E8

Pharmaceutical Applications

Solvent and Excipient Uses
this compound is widely used as a solvent and excipient in pharmaceutical formulations. It enhances drug solubility and bioavailability, which is critical for effective drug delivery systems .

Case Study: Pharmacokinetic Studies
A study utilized liquid chromatography-tandem mass spectrometry (LC-MS-MS) to analyze the pharmacokinetics of this compound monodecyl ether (C10E8) in rat plasma. The research demonstrated that C10E8 had an oral bioavailability of 34.4%, underscoring its potential as a drug delivery enhancer .

Polymer Production

Synthesis of Polyurethanes
OEG is instrumental in synthesizing polyurethanes, which are extensively used in coatings, adhesives, and foams due to their durability and flexibility . The incorporation of OEG into polyurethane formulations can improve mechanical properties and thermal stability.

Data Table: Properties of OEG-Modified Polyurethanes

PropertyStandard PolyurethaneOEG-Modified Polyurethane
Tensile Strength25 MPa30 MPa
Elongation at Break300%400%
Thermal Stability150°C180°C

Mechanism of Action

The mechanism of action of Octaethylene glycol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Octaethylene glycol belongs to the family of polyethylene glycols (PEGs) and their alkyl ether derivatives. Below is a comparison with key analogues:

Table 1: Molecular Properties of this compound and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₆H₃₄O₉ 370.44 Hydrophilic, linear PEG chain; terminal hydroxyl groups. Drug delivery, polymer synthesis, surfactant .
C12E8 (this compound monododecyl ether) C₂₈H₅₈O₉ 538.75–538.8 Nonionic surfactant with a dodecyl chain; enhances membrane protein solubility. Protein solubilization, virology studies, detergent in biochemical assays .
C16E8 (this compound monohexadecyl ether) C₃₂H₆₆O₉ 594.86 Longer alkyl chain (C16); higher hydrophobicity. Specialty surfactants, industrial applications .
Hexaethylene glycol C₁₂H₂₆O₇ 282.33 Shorter PEG chain (6 units); lower molecular weight. Metabolite in microbiome studies, solubilizing agent .
Heptaethylene glycol C₁₄H₃₀O₈ 326.39 Intermediate chain length (7 units). Component in microbial extracts, polymer intermediates .

Key Differences :

  • Alkyl Chain vs. PEG Chain : Derivatives like C12E8 and C16E8 incorporate alkyl chains (C12 or C16), increasing hydrophobicity and surfactant properties compared to the hydrophilic parent compound .
  • Molecular Weight : Higher molecular weight in alkyl ethers (e.g., C12E8 at 538.8 g/mol) impacts solubility and biological activity.

Functional Comparisons

Solubilization Capacity :

  • C12E8 is widely used to solubilize membrane proteins due to its balanced hydrophilic-lipophilic properties .
  • This compound itself is less effective as a detergent but serves as a building block for PEGylated compounds in drug delivery .

Research Findings

  • C12E8 in Protein Studies : Demonstrated efficacy in solubilizing influenza virus membranes and SERCA Ca²⁺-ATPase, critical for structural biology research .
  • Metabolic Impact : this compound and hexaethylene glycol were identified as biomarkers for PE fiber exposure in avian cecal microbiomes, highlighting environmental interactions .

Biological Activity

Octaethylene glycol (OEG), a member of the ethylene glycol family, is a polyether compound known for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the formula C28H58O9C_{28}H_{58}O_9 and is often used in the form of its derivatives, such as this compound monododecyl ether (C10E8). Its structure consists of a long hydrophobic alkyl chain combined with a hydrophilic polyethylene glycol segment, which contributes to its surfactant properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to the disruption of microbial membranes.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound Monododecyl Ether (C10E8)Escherichia coli18.0% v/v24.0% v/v
C12E8Staphylococcus aureus15.0% v/v20.0% v/v

The studies indicate that increasing concentrations of this compound derivatives enhance their antibacterial effects, effectively inhibiting bacterial growth within specific time frames .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound monododecyl ether has been investigated using liquid chromatography-tandem mass spectrometry (LC-MS-MS). In a study involving rats, C10E8 was administered both intravenously and orally. The results indicated an oral bioavailability of approximately 34.4%, suggesting that it can be effectively absorbed when ingested .

Case Study: Ethylene Glycol Intoxication

While this compound itself is generally considered safe in prescribed applications, ethylene glycol—its simpler counterpart—has been associated with significant toxicity upon ingestion. A case study reported a patient who survived severe metabolic acidosis due to ethylene glycol poisoning after receiving prompt hemodialysis treatment. This highlights the importance of distinguishing between these compounds in clinical settings .

Applications in Drug Delivery

OEG's surfactant properties make it suitable for use in drug delivery systems. Its ability to form micelles allows for enhanced solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes. Research indicates that formulations containing OEG can improve the bioavailability of certain therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing octaethylene glycol derivatives in laboratory settings?

  • Methodological Answer : When handling this compound monododecyl ether (C12E8) or similar derivatives, use full personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats. Avoid inhalation of aerosols and ensure local exhaust ventilation. For storage, seal containers tightly and maintain at recommended temperatures:

  • Pure form: -20°C (3-year stability) or 4°C (2-year stability).
  • Solubilized form: -80°C (6 months) or -20°C (1 month) .
    Spills should be absorbed with inert materials (e.g., bentonite) and surfaces decontaminated with ethanol .

Q. How is this compound monododecyl ether utilized as a nonionic detergent in membrane protein research?

  • Methodological Answer : C12E8 is employed to solubilize membrane proteins by disrupting lipid bilayers without denaturing proteins. A typical protocol involves:

Preparing a 1-2% (w/v) C12E8 solution in buffer (e.g., Tris-HCl, pH 7.4).

Incubating the membrane fraction at 4°C for 1–2 hours with gentle agitation.

Centrifuging at 100,000×g to isolate solubilized proteins in the supernatant.
Critical parameters include detergent-to-protein ratio optimization and avoiding prolonged exposure to prevent protein aggregation .

Q. What analytical methods are recommended for assessing the purity of this compound derivatives?

  • Methodological Answer : Purity evaluation combines:

  • Gas Chromatography (GC) : Quantifies ethylene oxide oligomers; ≥98% area purity is typical for research-grade C12E8 .
  • Nuclear Magnetic Resonance (NMR) : Validates average ethylene oxide units (e.g., EO≈8 for C12E8) and alkyl chain integrity .
    Cross-validate results with mass spectrometry (e.g., SFC/MS) to detect trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound derivatives for solubilizing viral envelopes or lipid rafts?

  • Methodological Answer :

  • Concentration Gradient Assays : Test C12E8 at 0.1–5% (w/v) to balance solubilization efficiency and protein stability.
  • Dynamic Light Scattering (DLS) : Monitor micelle size (expected 8–12 nm for C12E8) to ensure monodispersity .
  • Functional Assays : Compare viral envelope integrity pre/post-treatment via electron microscopy or fluorescence quenching .

Q. How can discrepancies in reported purity values (e.g., GC vs. SFC/MS) be resolved?

  • Methodological Answer : Discrepancies arise from methodological biases:

  • GC may overlook nonvolatile impurities, while SFC/MS detects low-abundance contaminants.
    Resolution Strategy :

Use orthogonal techniques (e.g., NMR for structural validation).

Calibrate instruments with certified reference standards.

Report purity with explicit method details (e.g., "92.1% by SFC/MS" vs. "100% by GC area") .

Q. What methodologies are robust for determining physicochemical properties like vapor pressure or critical micelle concentration (CMC) of this compound derivatives?

  • Methodological Answer :

  • Vapor Pressure : Use effusion-based techniques (e.g., Knudsen method) validated against polyethylene glycol (PEG) homologs. For C12E8, extrapolate from lower EO-number PEGs due to low volatility .
  • CMC Determination : Conduct surface tension measurements via pendant drop tensiometry. For C12E8, expect CMC ≈ 0.08–0.12 mM in aqueous buffers .

Q. How can in vitro biotransformation studies of this compound derivatives be standardized for environmental toxicology?

  • Methodological Answer :

  • Model Systems : Use fish liver microsomes or S9 fractions to simulate metabolic pathways.
  • Analytical Workflow :

Incubate C16E8 (a structural analog) with NADPH-regenerating systems.

Extract metabolites using SPE cartridges.

Characterize via LC-HRMS for ethoxylate chain shortening or ω-oxidation products .

  • Quality Controls : Include positive controls (e.g., testosterone for CYP450 activity) and blank matrices .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058618
Record name Octaethylene glycol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-19-1
Record name Octaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyethylene glycol 400
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
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Synthesis routes and methods

Procedure details

10% Pd/C (11.2 g) was added to MeOH (50 mL) at −15° C. in hydrogenation bottle under agron. BnO-dPEG8-OH (69.0 g, 0.15 mole) was added to the bottle along with MeOH (150 mL). The bottle was placed on the Parr shaker for 17 h at 50 psi of H2. The reaction was monitored by tlc on silica gel plates, eluting with 10% MeOH/CH2Cl2. The reaction is about 50% complete. The reaction was worked up. The reaction mixture was filter through glass fiber, used MeOH as needed to make a clean transfer. The filtrate was concentrated in vacuo to give an oil. A column was prepared with 600 g of silica gel and hexane. The crude product was placed onto column with hexane and minimum of TBME (100 mL). The column was eluted as follows: (2 L) 20% TBME/hexane; (2 L) 50% TBME/hexane; (4 L) TBME; (2 L) 5% MeOH/TBME; (2 L) 10% MeOH/TBME. Like fractions containing product were combined and concentrated in vacuo to give 28.5 g (51% yield). The product was characterized by nmr.
Name
BnO-dPEG8-OH
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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